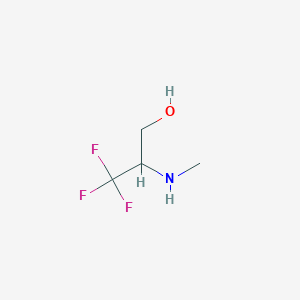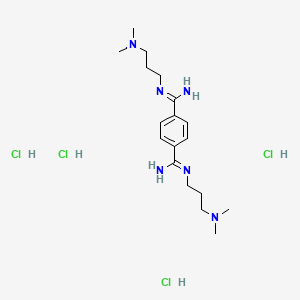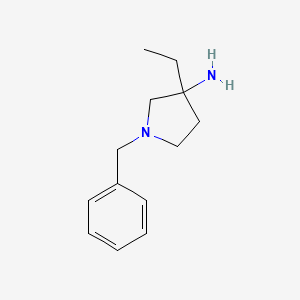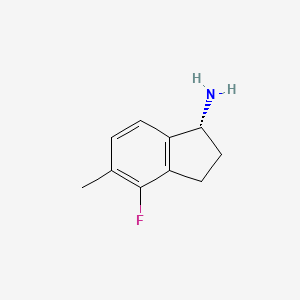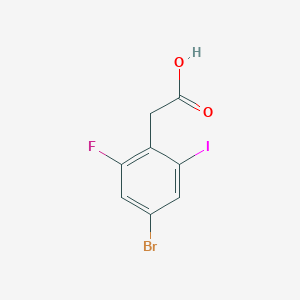
2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, fluorine, and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Acetic Acid Derivatization:
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in various non-covalent interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets. The acetic acid moiety can also play a role in the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- 2-(4-Bromo-2-iodophenyl)acetic acid
- 2-(4-Fluoro-2-iodophenyl)acetic acid
Uniqueness
2-(4-Bromo-2-fluoro-6-iodophenyl)acetic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C8H5BrFIO2 |
|---|---|
Poids moléculaire |
358.93 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluoro-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) |
Clé InChI |
MUKHPFJLLDCULH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CC(=O)O)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


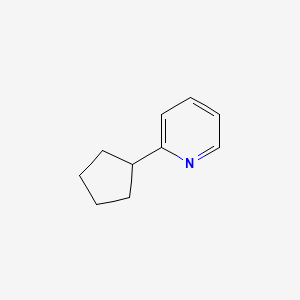


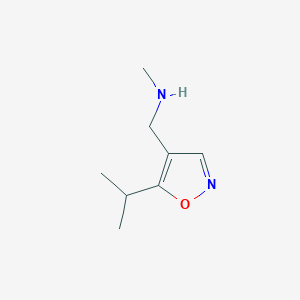
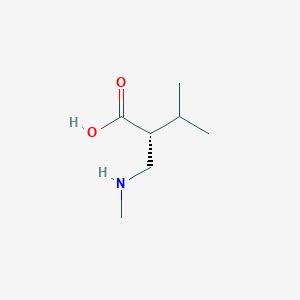
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
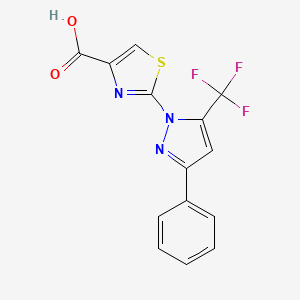
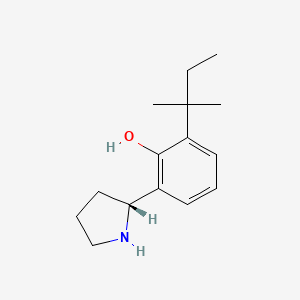
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
